Ethyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a quinoxaline-based substituent. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse pharmacological activities. This compound’s unique structure includes a 2,3-dimethylquinoxaline moiety linked via a carbonyl-amino group to the thiazole core.
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18N4O3S/c1-5-25-17(24)15-11(4)21-18(26-15)22-16(23)12-6-7-13-14(8-12)20-10(3)9(2)19-13/h6-8H,5H2,1-4H3,(H,21,22,23) |
InChI Key |
QDONVDGJONELEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=NC(=C(N=C3C=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as 2,3-butanedione, under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed by the reaction of α-haloketones with thiourea.
Coupling Reaction: The quinoxaline and thiazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or quinoxaline N-oxides.
Reduction: Alcohols or amines.
Substitution: Hydrolyzed products or substituted thiazoles.
Scientific Research Applications
The biological activity of ethyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is primarily linked to its structural components. Quinoxaline derivatives are known for their antimicrobial , antifungal , and anticancer properties. The thiazole ring also contributes to various biological activities, including:
- Anticancer effects
- Antimicrobial properties
- Potential inhibition of specific enzymes
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. A study involving various thiazole derivatives showed promising results against several cancer cell lines, highlighting the potential of this compound as an anticancer agent.
- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and various diseases. The incorporation of specific functional groups has been shown to enhance binding affinity and inhibitory activity .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with enzymes or receptors, inhibiting their activity. These interactions can lead to cell death or inhibition of microbial growth.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and synthesis methods:
*Estimated based on structural formula (C₁₇H₁₇N₅O₃S).
Key Observations
Substituent Impact on Activity: The 4-chlorophenoxy acetyl group in and 4-hydroxyphenyl in emphasize the role of electron-withdrawing groups in enzyme inhibition (e.g., xanthine oxidase). The quinoxaline moiety in the target compound may confer DNA intercalation or kinase inhibition properties, common in quinoxaline derivatives, though this requires experimental validation. Chlorobenzylamino groups (e.g., Compound 135) enhance antidiabetic activity, suggesting substituent polarity and aromaticity influence metabolic targeting .
Synthetic Routes: Most analogs are synthesized via cyclization (e.g., thiourea with α-haloketones) or amide coupling (e.g., using activated esters or acyl chlorides) . The target compound likely requires coupling of a preformed 2,3-dimethylquinoxaline-6-carbonyl chloride to an ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate, followed by purification via recrystallization .
Conformational Analysis: Crystallographic studies of related thiazoles (e.g., ) reveal a trans orientation of the amide N–H relative to the thiazole sulfur, which may influence hydrogen bonding and solubility.
Biological Activity
Ethyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a thiazole ring, which is known to influence its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of nitrogen and sulfur heteroatoms.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that the quinoxaline component can interact with various receptors and enzymes, potentially influencing cellular signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- CRTH2 Receptor Modulation : The compound has been noted for its role as a CRTH2 receptor modulator, which is significant in inflammatory responses and allergic reactions .
- DNA Gyrase Inhibition : Similar derivatives have shown promise as DNA gyrase inhibitors, crucial for bacterial DNA replication .
- Transcription Factor Regulation : The compound may influence the expression of transcription factors such as Oct3/4, which is vital for maintaining pluripotency in stem cells .
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. These derivatives have been evaluated against various bacterial strains, showing significant inhibitory effects.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Ethyl Thiazole Derivative | P. aeruginosa | 18 |
Antitumor Activity
Studies have indicated that related thiazole and quinoxaline derivatives possess antitumor activity. The mechanism involves inducing apoptosis in cancer cells through the modulation of key signaling pathways.
Case Studies
- In Vivo Study on Tumor Models : A study investigated the effects of a quinoxaline-thiazole hybrid on tumor growth in mice models. Results showed a significant reduction in tumor size compared to controls, suggesting potential for therapeutic applications in oncology.
- High Throughput Screening : A high-throughput screening campaign identified this compound as a potent inducer of Oct3/4 expression in embryonic stem cells, indicating its potential use in regenerative medicine and stem cell therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
